3-((4-chlorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one
CAS No.: 897735-18-1
Cat. No.: VC4693293
Molecular Formula: C25H29ClN4O3
Molecular Weight: 468.98
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897735-18-1 |
|---|---|
| Molecular Formula | C25H29ClN4O3 |
| Molecular Weight | 468.98 |
| IUPAC Name | 3-[(4-chlorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one |
| Standard InChI | InChI=1S/C25H29ClN4O3/c1-18-17-21(31)23(25(32)30(18)15-16-33-2)24(19-6-8-20(26)9-7-19)29-13-11-28(12-14-29)22-5-3-4-10-27-22/h3-10,17,24,31H,11-16H2,1-2H3 |
| Standard InChI Key | YVTHXJCPNCXACS-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=C(C=C2)Cl)N3CCN(CC3)C4=CC=CC=N4)O |
Introduction
Structural Overview
The compound features a pyridinone core substituted with multiple functional groups:
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Pyridinone Core: The 2(1H)-pyridinone structure serves as the central scaffold, known for its bioactive properties.
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Substituents:
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A hydroxy group at position 4.
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A methyl group at position 6.
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A methoxyethyl group at position 1.
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A bulky substituent at position 3, comprising:
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A chlorophenyl group.
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A pyridinyl-piperazine moiety.
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Synthesis
The synthesis of such compounds typically involves multi-step reactions to introduce the diverse functional groups. Although specific synthetic pathways for this compound are not directly available in the search results, the general strategy would include:
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Formation of the Pyridinone Core:
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Starting from a suitable pyridine derivative, functionalization at positions 1, 3, and 4 can be achieved through selective substitution reactions.
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Attachment of the Piperazine Moiety:
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The piperazine ring is often introduced via nucleophilic substitution or reductive amination using appropriate precursors like pyridinyl halides or aldehydes.
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Introduction of the Chlorophenyl Group:
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This step can involve coupling reactions such as Suzuki or Buchwald-Hartwig coupling.
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Final Functionalization:
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The methoxyethyl and hydroxy groups are introduced via alkylation and hydrolysis reactions, respectively.
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Pharmacological Relevance
Compounds with similar structures have shown activity in various therapeutic areas:
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Central Nervous System (CNS): Piperazine derivatives are frequently explored for their activity on serotonin and dopamine receptors.
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Antiviral and Antibacterial Activity: Substituted pyridinones have demonstrated broad-spectrum antimicrobial properties.
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Anticancer Potential: The presence of hydroxyl and heterocyclic groups may enhance interactions with biological targets like kinases or DNA.
Mechanism of Action
The compound's activity likely arises from its ability to form hydrogen bonds (via hydroxyl groups) and hydrophobic interactions (via aromatic rings) with biological macromolecules.
Spectroscopic Characterization
To confirm the structure, the following analytical techniques would be employed:
| Technique | Observations Expected |
|---|---|
| NMR Spectroscopy | Signals corresponding to aromatic protons, aliphatic chains, and hydroxyl groups. |
| Mass Spectrometry | Molecular ion peak around 402 m/z. |
| IR Spectroscopy | Peaks for hydroxyl (~3200 cm⁻¹), C=O (~1700 cm⁻¹), and C-Cl (~700 cm⁻¹). |
Research Findings and Data Table
| Compound Class | Activity | Reference |
|---|---|---|
| Piperazine derivatives | CNS receptor modulation | , |
| Pyridinone derivatives | Antiviral and antibacterial | , |
| Chlorophenyl-substituted heterocycles | Anticancer |
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